molecular formula C16H13ClN2S B15063069 6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione CAS No. 823195-66-0

6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione

Cat. No.: B15063069
CAS No.: 823195-66-0
M. Wt: 300.8 g/mol
InChI Key: WUXVJPXBFHUHKX-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, a p-tolyl group at the 3rd position, and a thione group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-chlorobenzonitrile with p-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The intermediate product is then treated with carbon disulfide to introduce the thione group, followed by cyclization to form the final quinazoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as catalyst reuse, are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Thiol derivative.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thione group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-methylquinazoline-4(3H)-thione: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.

    2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione: Lacks the chlorine atom, which may influence its reactivity towards nucleophiles.

    6-chloro-3-(p-tolyl)quinazoline-4(3H)-thione: Lacks the methyl group, which may alter its steric and electronic properties.

Uniqueness

6-chloro-2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione is unique due to the combination of substituents on the quinazoline ring. The presence of the chlorine atom, methyl group, p-tolyl group, and thione group provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

823195-66-0

Molecular Formula

C16H13ClN2S

Molecular Weight

300.8 g/mol

IUPAC Name

6-chloro-2-methyl-3-(4-methylphenyl)quinazoline-4-thione

InChI

InChI=1S/C16H13ClN2S/c1-10-3-6-13(7-4-10)19-11(2)18-15-8-5-12(17)9-14(15)16(19)20/h3-9H,1-2H3

InChI Key

WUXVJPXBFHUHKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=S)C=C(C=C3)Cl)C

Origin of Product

United States

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